STM2120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

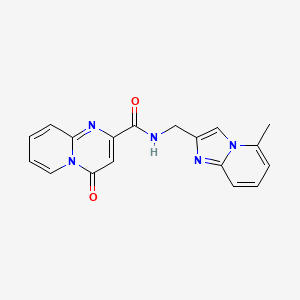

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C18H15N5O2/c1-12-5-4-7-15-20-13(11-23(12)15)10-19-18(25)14-9-17(24)22-8-3-2-6-16(22)21-14/h2-9,11H,10H2,1H3,(H,19,25) |

InChI Key |

BOTBQIXFHWFWHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CNC(=O)C3=CC(=O)N4C=CC=CC4=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Inactive Control: A Technical Guide to the Mechanism of Action of STM2120

For Researchers, Scientists, and Drug Development Professionals

Introduction

STM2120 is a chemical probe that serves as a negative control in the study of N6-methyladenosine (m6A) RNA modification. It is a weak inhibitor of the METTL3-METTL14 methyltransferase complex, the primary enzymatic unit responsible for m6A deposition on messenger RNA. Due to its structural similarity to potent METTL3/14 inhibitors like STM2457 but with significantly lower activity, this compound is an essential tool for validating that the observed biological effects of more active compounds are specifically due to the inhibition of METTL3/14 catalytic activity. This guide provides a detailed overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the METTL3-METTL14 Complex

This compound functions as an inhibitor of the METTL3-METTL14 complex, with a reported half-maximal inhibitory concentration (IC50) of 64.5 μM[1]. The METTL3-METTL14 heterodimer is the catalytic core of the m6A methyltransferase complex, which transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues in RNA.

While direct experimental evidence for the binding mode of this compound is not extensively detailed in the available literature, its structural relationship to the potent, SAM-competitive inhibitor STM2457 strongly suggests that this compound also competes with the SAM cofactor for binding to the METTL3 active site. This competitive inhibition prevents the transfer of the methyl group to the RNA substrate.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (METTL3-METTL14 inhibition) | 64.5 μM | Biochemical Assay | [1] |

| Effect on MOLM-13 Cell Proliferation | No effect | MOLM-13 cells | [1] |

Signaling Pathways Associated with METTL3-METTL14

The METTL3-METTL14 complex plays a crucial role in various cellular processes, particularly in the context of cancer, such as acute myeloid leukemia (AML). Inhibition of this complex can impact several downstream signaling pathways by altering the m6A modification of key transcripts, which in turn affects their stability, translation, and splicing. Key targets and pathways influenced by METTL3-METTL14 activity include:

-

Oncogenic Pathways: METTL3/14 has been shown to promote leukemogenesis by targeting the mRNAs of oncogenes such as c-MYC, BCL2, and MYB[2].

-

Tumor Suppressor Pathways: The complex can also regulate tumor suppressor pathways, including the p53 signaling pathway through the modulation of MDM2 mRNA[3][4].

-

Cell Cycle and Differentiation: METTL3-METTL14 activity is linked to the regulation of cell cycle progression and the maintenance of an undifferentiated state in leukemia cells[2].

-

Transcription and Translation: The m6A modification is critical for the efficient translation of certain mRNAs, and its inhibition can lead to translational defects[5].

Below is a diagram illustrating the central role of the METTL3-METTL14 complex in m6A deposition and its impact on downstream cellular processes.

Experimental Protocols

Biochemical Activity Assay: METTL3/14 RF/MS Methyltransferase Assay

This assay is utilized to determine the IC50 value of inhibitors against the METTL3-METTL14 complex.

Methodology:

-

Enzyme and Substrates:

-

Recombinant full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14.

-

S-adenosylmethionine (SAM) as the methyl donor.

-

A synthetic RNA substrate.

-

-

Reaction Conditions:

-

The enzymatic reactions are performed at room temperature in 384-well plates.

-

The final reaction volume is 20 μL.

-

The reaction buffer consists of 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.

-

-

Procedure:

-

A 5 nM final concentration of the METTL3/14 enzyme complex is pre-incubated with varying concentrations of this compound for 10 minutes.

-

The reaction is initiated by the addition of 0.2 μM of the synthetic RNA substrate and 0.5 μM SAM.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is then quenched.

-

The formation of the methylated RNA product is quantified using RapidFire Mass Spectrometry (RF-MS).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

-

The workflow for this biochemical assay is depicted below.

Cellular Proliferation Assay: CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cell lines, such as the human AML cell line MOLM-13.

Principle:

The assay measures the number of viable cells by quantifying the metabolic conversion of a tetrazolium compound (MTS) into a colored formazan product by dehydrogenase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture:

-

MOLM-13 cells are cultured in appropriate media and conditions.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.04-50 μM) or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Following the incubation period, the CellTiter 96® AQueous One Solution Reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a 96-well plate reader.

-

-

Data Analysis:

-

The absorbance values are corrected for background.

-

The percentage of cell proliferation relative to the vehicle control is calculated for each concentration of this compound.

-

The logical relationship for assessing the effect of this compound on cell proliferation is outlined in the following diagram.

Selectivity Profile

The selectivity of this compound against other methyltransferases has not been extensively reported in the literature. Its primary use as a control is based on its significantly reduced potency against METTL3-METTL14 when compared to its active structural analogs.

Conclusion

This compound is a valuable research tool that acts as a weak inhibitor of the METTL3-METTL14 methyltransferase complex. Its primary function in a research setting is to serve as a negative control to confirm that the biological effects observed with more potent inhibitors are a direct consequence of METTL3-METTL14 inhibition. The well-defined biochemical and cellular assays described herein provide a robust framework for its use in validating on-target effects in the study of m6A RNA methylation. Understanding the mechanism of action of this compound is crucial for the rigorous interpretation of experimental data in this rapidly evolving field.

References

- 1. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]

- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [promega.com]

Unveiling STM2120: A Technical Guide to a METTL3-METTL14 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STM2120 is a chemical compound identified as an inhibitor of the METTL3-METTL14 methyltransferase complex, a critical player in RNA epigenetics and a promising target in oncology, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the methodologies for key experiments in which this compound has been utilized and situates its function within the broader METTL3-METTL14 signaling pathway. Primarily employed as a negative control in research, this compound's limited inhibitory activity compared to more potent molecules like STM2457 serves to validate the on-target effects of METTL3-METTL14 inhibition.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C18H15N5O2. Its structure is characterized by a complex heterocyclic ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C18H15N5O2 |

| Molecular Weight | 333.34 g/mol |

| CAS Number | 2762286-04-2 |

| SMILES | O=C1C=C(C(NCC2=CN3C(C)=CC=CC3=N2)=O)N=C4C=CC=CN14 |

| Appearance | Solid |

| Purity | Typically >99% |

| Solubility | Soluble in DMSO |

Biological Activity and Data

This compound functions as an inhibitor of the METTL3-METTL14 complex, which is responsible for N6-methyladenosine (m6A) modification of RNA. However, it is noteworthy for its significantly lower potency compared to other inhibitors developed in the same class.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (METTL3-METTL14 Inhibition) | 64.5 µM | N/A | [1] |

| Effect on MOLM-13 Cell Proliferation | No significant effect | MOLM-13 | [1] |

This compound is structurally related to STM2457, a potent and selective METTL3 inhibitor. Due to its weak activity, this compound is often used as a negative control in experiments to demonstrate that the observed cellular effects of more potent inhibitors are due to the specific inhibition of the METTL3-METTL14 complex and not off-target effects.[1]

Signaling Pathway

The METTL3-METTL14 complex is the catalytic core of the m6A methyltransferase machinery. In acute myeloid leukemia (AML), this complex is often upregulated and plays a crucial role in leukemogenesis by modulating the expression of key oncogenes. The inhibition of METTL3-METTL14 is a therapeutic strategy to induce differentiation and apoptosis in AML cells. The pathway below illustrates the role of the METTL3-METTL14 complex and the point of intervention for inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and application of METTL3-METTL14 inhibitors like this compound.

METTL3/14 RF/MS Methyltransferase Assay

This biochemical assay is designed to determine the half-maximal inhibitory concentration (IC50) of compounds against the METTL3-METTL14 enzyme complex.[1]

Materials:

-

Full-length His-tagged METTL3 and FLAG-tagged METTL14 co-expressed and purified.

-

Assay Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.

-

Synthetic RNA substrate (e.g., 5'-P-uacacucgaucuggacuaaagcugcuc-3').

-

S-adenosyl methionine (SAM).

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Quenching solution: 7.5% Trichloroacetic acid (TCA) with an internal standard.

-

384-well plates.

Procedure:

-

Prepare a solution of the METTL3/14 enzyme complex at a final concentration of 5 nM in the assay buffer.

-

Add the enzyme solution to the wells of a 384-well plate.

-

Add various concentrations of the test compound (this compound) to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the synthetic RNA substrate to a final concentration of 0.2 µM and SAM to a final concentration of 0.5 µM. The final reaction volume is 20 µL.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Terminate the reaction by adding 40 µL of the quenching solution.

-

Centrifuge the plates and store at 4°C until analysis by mass spectrometry to quantify the extent of RNA methylation.

-

Calculate IC50 values from the dose-response curves.

MOLM-13 Cell Proliferation Assay

This cell-based assay is used to evaluate the effect of compounds on the proliferation of the human AML cell line MOLM-13.

Materials:

-

MOLM-13 cells.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

96-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of approximately 1,000-3,000 cells per well in 100 µL of complete culture medium.

-

Add various concentrations of the test compound (this compound, typically in a range from 0.04 to 50 µM) to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.

-

Normalize the results to the vehicle control to determine the percentage of cell proliferation.

Conclusion

This compound serves as a valuable tool for researchers studying the METTL3-METTL14 complex. Its characterization as a weak inhibitor provides a crucial baseline and negative control for dissecting the specific biological consequences of potent METTL3-METTL14 inhibition in AML and other contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the design and interpretation of studies involving the pharmacological modulation of this key epigenetic writer.

References

Introduction: The METTL3-METTL14 Complex as the Core m6A Writer

An In-depth Technical Guide to Foundational Research on METTL3/METTL14 Inhibition

Audience: Researchers, scientists, and drug development professionals.

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in post-transcriptional gene regulation. This reversible epigenetic mark is installed by a multi-component methyltransferase complex, at the core of which is a heterodimer formed by Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1][2]

Structurally, METTL3 serves as the sole catalytic subunit, containing the S-adenosylmethionine (SAM)-binding pocket required for donating the methyl group.[3][4] METTL14, although possessing a similar methyltransferase domain, is catalytically inactive. Its primary role is structural, acting as a scaffold to stabilize METTL3 and facilitate the recognition and binding of the target RNA substrate.[5][6] The formation of this stable METTL3-METTL14 heterodimer is essential for enzymatic activity.[1][6]

The m6A modification, deposited within the consensus sequence RRACH (where R=A/G, H=A/C/U), influences multiple aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[3][7] Dysregulation of the METTL3-METTL14 complex has been increasingly linked to the pathogenesis of various diseases, most notably cancer, where it often plays an oncogenic role by enhancing the expression of key cancer-driving genes.[8][9] This has positioned the METTL3-METTL14 complex as a compelling target for therapeutic intervention.

Rationale for Inhibition in Oncology

The foundational rationale for inhibiting METTL3-METTL14 stems from its critical role in the initiation and maintenance of several cancers, particularly acute myeloid leukemia (AML).[10] In AML, METTL3 is overexpressed and is required for the survival and proliferation of leukemia cells by preventing their differentiation.[10]

The mechanism of action involves METTL3-mediated m6A modification of specific target mRNAs, including those encoding key oncogenes and transcription factors like MYC, BCL2, and SP1. This modification can lead to increased mRNA stability or enhanced translation efficiency, ultimately boosting the levels of oncoproteins that drive cell proliferation and block apoptosis.[4][10]

Pharmacological inhibition of the METTL3 catalytic activity offers a precise therapeutic strategy. By blocking the transfer of the methyl group, inhibitors can achieve the following:

-

Reduce global m6A levels on mRNA.

-

Decrease the translation of key oncogenic proteins.

-

Induce differentiation and apoptosis in cancer cells.

-

Impair tumor growth and prolong survival in preclinical models.[10][11]

The discovery of potent and selective small-molecule inhibitors has provided proof-of-concept that targeting RNA-modifying enzymes is a viable and promising anti-cancer strategy.[10]

Quantitative Data on Foundational METTL3 Inhibitors

The development of METTL3 inhibitors has progressed from initial screenings of natural products to structure-based design of highly potent and selective compounds. The tables below summarize quantitative data for key foundational inhibitors.

Table 1: In Vitro Inhibitory Activity of Foundational METTL3 Inhibitors

| Inhibitor | Type | Target | IC50 (Enzymatic Assay) | Binding Affinity (Kd) | Reference |

| STM2457 | Small Molecule (SAM-competitive) | METTL3/METTL14 | 16.9 nM | 1.4 nM | [10] |

| Quercetin | Natural Product | METTL3 | 2.73 µM | - | [12][13] |

| Compound 15 | Small Molecule (Pyridin-2(1H)-one) | METTL3 | 50 nM | - | [14] |

| S-adenosylhomocysteine (SAH) | Product (Feedback Inhibitor) | METTL3/METTL14 | ~10-20 µM (assay dependent) | - | [15][16] |

| Sinefungin (SFG) | SAM Analog | METTL3/METTL14 | ~15-30 µM (assay dependent) | - | [15][16] |

| RSM3 | Stapled Peptide | METTL3-METTL14 Interaction | - | - | [17][18] |

Table 2: Cellular Activity of Foundational METTL3 Inhibitors

| Inhibitor | Cell Line | Cancer Type | Cellular Effect | IC50 (Proliferation) | Reference |

| STM2457 | MOLM-13 | Acute Myeloid Leukemia | Reduced proliferation, induced differentiation & apoptosis | ~1 µM | [10] |

| STM2457 | Neuroblastoma Cell Lines | Neuroblastoma | Reduced proliferation, induced differentiation | Not specified | [11] |

| Quercetin | MIA PaCa-2 | Pancreatic Cancer | Inhibited proliferation | 73.51 ± 11.22 µM | [8][12] |

| Quercetin | Huh7 | Liver Cancer | Inhibited proliferation | 99.97 ± 7.03 µM | [8][12] |

| Compound 15 | MV4-11, SKM1 | Acute Myeloid Leukemia | Inhibited proliferation | Not specified | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for studying METTL3/METTL14 and evaluating inhibitors. The following are foundational protocols cited in the research.

In Vitro METTL3/METTL14 Methyltransferase Activity Assay

This assay measures the enzymatic transfer of a methyl group from SAM to an RNA substrate.

-

Objective: To determine the IC50 of an inhibitor against the METTL3-METTL14 complex.

-

Methodology (Radiometric Assay): [16]

-

Reaction Mixture: Prepare a reaction buffer containing purified recombinant METTL3/METTL14 complex, a synthetic single-stranded RNA oligonucleotide substrate containing the GGACU consensus sequence, and the radio-labeled methyl donor [³H]-SAM.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 22°C or 37°C) for a defined period (e.g., 60 minutes) to allow for methylation.

-

Quenching: Stop the reaction.

-

Separation: Spot the reaction mixture onto filter paper (e.g., DE81 ion-exchange filters) to capture the negatively charged [³H]-methylated RNA. Wash the filters to remove unincorporated [³H]-SAM.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

-

-

Alternative Method (Mass Spectrometry): A non-radioactive method using self-assembled monolayer desorption/ionization (SAMDI) mass spectrometry can be used.[15] This technique directly measures the mass of the RNA substrate, and the addition of a methyl group (14 Da) is detected to quantify enzyme activity.[15]

Cellular m6A Level Quantification

This protocol measures the global m6A/A ratio in cells to confirm the on-target effect of an inhibitor.

-

Objective: To quantify the reduction in total m6A levels in mRNA following inhibitor treatment.

-

Methodology (LC-MS/MS): [1]

-

Cell Treatment: Culture cells (e.g., MOLM-13) and treat with the inhibitor or DMSO vehicle for a specified time (e.g., 48-72 hours).

-

mRNA Isolation: Harvest cells and isolate total RNA, followed by purification of poly(A)+ RNA (mRNA) using oligo(dT)-magnetic beads.

-

mRNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nucleosides are separated by reverse-phase chromatography and detected by a triple-quadrupole mass spectrometer operating in positive electrospray ionization mode.

-

Quantification: Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by monitoring their specific mass transitions. The global m6A level is expressed as the ratio of m6A to A.

-

Cell Proliferation Assay

This assay assesses the impact of METTL3/METTL14 inhibition on the growth of cancer cells.

-

Objective: To determine the anti-proliferative IC50 of an inhibitor in cancer cell lines.

-

Methodology (CCK-8/MTT): [12]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO) and a blank (media only).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Reagent Addition: Add a tetrazolium salt-based reagent (like WST-8 in CCK-8 kits or MTT) to each well. Viable cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer mutations rewire the RNA methylation specificity of METTL3-METTL14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abstract A112: Drug discovery efforts on the RNA protein methyltransferase METTL3/METTL14 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 8. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of METTL3 in cancer: mechanisms and therapeutic targeting [rawdatalibrary.net]

- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

The Role of STM2120 in Epigenetic Modification Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STM2120 has emerged as a critical tool in the study of epigenetic modifications, specifically in the context of RNA methylation. Its primary role is not as an active agent of change, but as a crucial negative control for its potent analogue, STM2457, a selective inhibitor of the METTL3-METTL14 methyltransferase complex. This guide provides an in-depth technical overview of this compound, its relationship to STM2457, and its application in validating research into the therapeutic potential of METTL3 inhibition, particularly in acute myeloid leukemia (AML).

Core Concepts: The METTL3-METTL14 Complex and its Inhibition

The N6-methyladenosine (m6A) modification is one of the most abundant internal modifications in eukaryotic mRNA and is installed by the METTL3-METTL14 methyltransferase complex. METTL3 serves as the catalytic subunit, while METTL14 facilitates RNA binding. This epigenetic mark plays a pivotal role in regulating mRNA stability, splicing, translation, and localization. Dysregulation of the METTL3-METTL14 complex has been implicated in the pathogenesis of various diseases, including AML, where it is often overexpressed and associated with poor prognosis.

STM2457 is a first-in-class, potent, and selective small molecule inhibitor of METTL3. It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of METTL3, thereby blocking the transfer of a methyl group to adenosine residues on RNA. This compound is a structurally related compound with significantly lower inhibitory activity against the METTL3-METTL14 complex, making it an ideal negative control to ensure that observed biological effects are due to specific METTL3 inhibition by STM2457 and not off-target effects of the chemical scaffold.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data comparing the inhibitory potency of this compound and STM2457 against the METTL3-METTL14 complex.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | METTL3-METTL14 | Biochemical | 64.5 µM | [1] |

| STM2457 | METTL3-METTL14 | Biochemical | 16.9 nM | [1] |

Signaling Pathways

Inhibition of the METTL3-METTL14 complex by STM2457 has been shown to impact several downstream signaling pathways crucial for the survival and proliferation of AML cells. This compound, being largely inactive, serves as a baseline to confirm that these effects are a direct consequence of METTL3 inhibition.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a negative control are provided below. These protocols are based on methodologies described in the cited literature.

METTL3-METTL14 Biochemical Activity Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against the METTL3-METTL14 complex.

Materials:

-

Recombinant human METTL3-METTL14 complex

-

S-adenosylmethionine (SAM)

-

RNA substrate (e.g., a short single-stranded RNA containing a consensus m6A motif)

-

This compound and STM2457 (dissolved in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., a fluorescent probe that binds to the demethylated product S-adenosylhomocysteine (SAH))

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound and STM2457 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compounds (this compound or STM2457) to the respective wells. Include a DMSO-only control.

-

Add the METTL3-METTL14 enzyme to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding a mixture of the RNA substrate and SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent.

-

Read the fluorescence signal on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

References

The Dawn of METTL3 Inhibition: A Technical Guide to Early Discoveries and Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the foundational discoveries and synthesis of early inhibitors targeting METTL3, a key enzyme in RNA methylation.

The N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is primarily catalyzed by the methyltransferase-like 3 (METTL3) protein in complex with METTL14.[1][2][3] Dysregulation of METTL3 activity has been implicated in a variety of diseases, most notably cancer, making it a compelling therapeutic target.[1][2][4] This guide provides an in-depth overview of the initial efforts to identify and synthesize small molecule inhibitors of METTL3, focusing on the core methodologies, quantitative data, and underlying biological pathways.

The First Steps: Discovery of Early METTL3 Inhibitors

The journey to inhibit METTL3 began with the exploration of compounds structurally related to its natural co-substrate, S-adenosylmethionine (SAM).[1] These early endeavors, coupled with high-throughput screening of natural product libraries, laid the groundwork for the development of more potent and selective inhibitors.

Quantitative Data Summary of Early METTL3 Inhibitors

The following table summarizes the key quantitative data for some of the first-generation METTL3 inhibitors. This data is crucial for comparing the potency and initial characteristics of these pioneering compounds.

| Compound | Type | Assay Method | IC50 (μM) | Cell-Based m6A Reduction IC50 (μM) | Cell Proliferation IC50 (μM) | Reference |

| Adenosine | SAM Analog | Not Specified | 495 | Not Reported | Not Reported | [3] |

| Sinefungin | SAM Analog | Radioactivity-based | 2.36 | Not Reported | Not Reported | [5] |

| Quercetin | Natural Product | LC-MS/MS | 2.73 | Dose-dependent decrease | 73.51 (MIA PaCa-2), 99.97 (Huh7) | [6][7][8][9] |

| Luteolin | Natural Product | Not Specified | 6.23 | Not Reported | Not Reported | [5] |

| Scutellarin | Natural Product | Not Specified | 19.93 | Not Reported | Not Reported | [5] |

| UZH1a | Small Molecule | HTRF | 0.280 | 4.6 (MOLM-13) | Growth inhibition observed | [10][11][12] |

| STM2457 | Small Molecule | Biochemical Activity Assay | Sub-micromolar | Concentration-dependent reduction | Dose-dependent reduction in SP1 and BRD4 proteins | [13] |

Key Experimental Protocols in Early METTL3 Inhibitor Discovery

The identification and characterization of METTL3 inhibitors rely on a suite of robust biochemical and cellular assays. The following sections detail the methodologies for key experiments cited in early studies.

Biochemical Assays for METTL3 Activity

1. Radiometric Methyltransferase Assay:

This assay directly measures the transfer of a radiolabeled methyl group from [3H]-SAM to an RNA substrate.

-

Principle: The enzymatic reaction involves incubating the METTL3/METTL14 complex with a specific RNA substrate and S-adenosyl-L-[methyl-3H]methionine. The resulting methylated RNA is then captured and the incorporated radioactivity is quantified to determine enzyme activity.[14]

-

Reaction Components:

-

Procedure:

-

Combine the METTL3/METTL14 enzyme, RNA substrate, and test inhibitor in the assay buffer.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 120 minutes).[16]

-

Stop the reaction.

-

Separate the methylated RNA from the unincorporated [3H]-SAM.

-

Quantify the radioactivity of the methylated RNA using a scintillation counter.

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

This assay quantifies the m6A modification on an RNA substrate through the specific binding of an m6A reader protein.[17]

-

Principle: A biotinylated RNA substrate is methylated by METTL3/METTL14. The resulting m6A-modified RNA is then recognized by a GST-tagged m6A reader protein (e.g., YTHDC1). The proximity of a europium cryptate-labeled anti-GST antibody and a streptavidin-XL665 conjugate results in a FRET signal, which is inversely proportional to the inhibitor's activity.

-

Reaction Components:

-

METTL3/METTL14 enzyme complex

-

Biotinylated RNA substrate

-

SAM

-

GST-tagged m6A reader protein (e.g., YTHDC1)

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

Assay Buffer

-

-

Procedure:

-

Perform the enzymatic methylation reaction as described in the radiometric assay (using non-radiolabeled SAM).

-

Add the detection reagents: GST-tagged m6A reader protein, europium-labeled anti-GST antibody, and streptavidin-XL665.

-

Incubate to allow for binding.

-

Measure the HTRF signal on a compatible plate reader.

-

3. LC-MS/MS-based m6A Quantification:

This method provides a direct and highly sensitive quantification of the m6A/A ratio in RNA.[6][9]

-

Principle: RNA is extracted and digested into single nucleosides. The resulting nucleosides are then separated by liquid chromatography and quantified by tandem mass spectrometry.

-

Procedure:

-

Isolate total RNA or mRNA from cells or in vitro reactions.

-

Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Detect and quantify adenosine (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate the m6A/A ratio.

-

Cellular Assays for Inhibitor Validation

1. Cellular m6A Level Quantification:

This assay determines the ability of an inhibitor to reduce m6A levels within a cellular context.[6][10]

-

Procedure:

2. Cell Viability and Proliferation Assays (e.g., CCK-8):

These assays assess the impact of METTL3 inhibition on cancer cell growth.[6][9]

-

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of inhibitor concentrations.

-

Incubate for a specified period (e.g., 72 hours).[10]

-

Add the CCK-8 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Visualizing the Core Concepts

To further elucidate the complex relationships and workflows in METTL3 inhibitor discovery, the following diagrams have been generated using the DOT language.

Caption: Key oncogenic signaling pathways influenced by METTL3-mediated m6A modification.

Caption: A generalized workflow for the discovery and initial characterization of METTL3 inhibitors.

The discovery of the first METTL3 inhibitors marked a significant milestone in the field of epitranscriptomics, opening new avenues for therapeutic intervention. The methodologies and findings from these early studies continue to inform the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to RNA Methyltransferase Inhibitors for Researchers and Drug Development Professionals

Introduction

The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has unveiled a new layer of gene regulation critical in health and disease. Among the more than 170 known RNA modifications, methylation is one of the most prevalent and functionally significant. Enzymes that catalyze these modifications, known as RNA methyltransferases, have emerged as promising therapeutic targets, particularly in oncology. This technical guide provides a comprehensive overview of RNA methyltransferase inhibitors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the signaling pathways they modulate.

Core Concepts in RNA Methylation

RNA methylation is a dynamic and reversible process regulated by a trio of protein families: "writers," "erasers," and "readers."

-

Writers (Methyltransferases): These enzymes, such as METTL3/14, NSUN2, and DNMT2, are responsible for adding a methyl group to RNA molecules.[1]

-

Erasers (Demethylases): Enzymes like FTO and ALKBH5 remove methyl marks from RNA, allowing for the dynamic regulation of RNA methylation.

-

Readers: These proteins recognize and bind to methylated RNA, mediating downstream effects on RNA metabolism, including splicing, stability, translation, and localization.

The most well-studied RNA methylation mark is N6-methyladenosine (m6A), which is primarily deposited by the METTL3-METTL14 complex.[2] Other significant modifications include 5-methylcytosine (m5C), 7-methylguanosine (m7G), and N1-methyladenosine (m1A). Dysregulation of these modifications has been implicated in a variety of diseases, most notably cancer, making the enzymes that control them attractive targets for therapeutic intervention.[3]

Quantitative Data on RNA Methyltransferase Inhibitors

The development of small molecule inhibitors targeting RNA methyltransferases is a rapidly advancing area of research. The following tables summarize publicly available quantitative data for inhibitors of key RNA methyltransferases.

Table 1: Inhibitors of METTL3

| Inhibitor | Target(s) | IC50 | Assay Type | Reference(s) |

| STM2457 | METTL3 | 16.9 nM | Biochemical | [4] |

| STC-15 | METTL3 | - | Clinical Trial | |

| UZH2 | METTL3 | 5 nM | Biochemical | |

| METTL3-IN-2 | METTL3 | 6.1 nM | Biochemical | |

| METTL3-IN-11 | METTL3 | 45.31 nM | Biochemical | |

| STM3006 | METTL3 | 5 nM | Biochemical | |

| Quercetin | METTL3 | 2.73 µM | Biochemical | [5] |

| Adenosine | METTL3 | 495 µM | Biochemical | [6] |

| Compound 77 | METTL3-METTL14 | 7.4 µM | Biochemical | [7] |

Table 2: Inhibitors of FTO

| Inhibitor | Target(s) | IC50 | Assay Type | Reference(s) |

| FB23 | FTO | 60 nM | Biochemical | [8] |

| 18097 | FTO | 0.64 µM | Biochemical | [9] |

| FTO-IN-14 | FTO | 0.45 µM | Biochemical | [10] |

| C6 | FTO | 780 nM | Biochemical | [11] |

| Meclofenamic Acid | FTO | - | Biochemical | [8] |

| Rhein | FTO | 30 µM | Biochemical | [12] |

Table 3: Inhibitors of NSUN2

| Inhibitor | Target(s) | IC50 | Assay Type | Reference(s) |

| MY-1B | NSUN2 | 1.3 µM | Biochemical | [13][14] |

| Nsun2-i4 | NSUN2 | 56.04 µM (SW480 cells), 45.79 µM (HT29 cells) | Cell-based | [15] |

Table 4: Inhibitors of DNMTs with Reported RNA Methyltransferase Activity or Relevance

| Inhibitor | Target(s) | IC50 | Assay Type | Reference(s) |

| DNMT2-IN-2 | DNMT2 | Kd = 3.04 µM | Biochemical | [16] |

| CM-272 | DNMT1, DNMT3A, DNMT3B | 382 nM, 85 nM, 1200 nM | Biochemical | [17] |

| DC-05 | DNMT1 | 10.3 µM | Biochemical | [18] |

| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 7.5 µM, 8 µM, 12.5 µM | Biochemical | [17] |

| RG108 | DNMTs | 115 nM | Biochemical | [16] |

Experimental Protocols

Accurate evaluation of RNA methyltransferase inhibitors requires robust and reproducible experimental methods. This section provides detailed protocols for key in vitro and cellular assays.

In Vitro RNA Methyltransferase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to an RNA substrate.

Materials:

-

Recombinant RNA methyltransferase

-

RNA substrate (in vitro transcribed or synthetic)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

-

Filter paper (e.g., Whatman DE81)

-

Wash buffers (e.g., 0.2 M ammonium bicarbonate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, recombinant enzyme, RNA substrate, and the inhibitor at various concentrations.

-

Initiate Reaction: Add [³H]-SAM to initiate the reaction. The final volume is typically 20-50 µL.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop Reaction: Spot the reaction mixture onto a DE81 filter paper.

-

Washing: Wash the filter paper multiple times with wash buffer to remove unincorporated [³H]-SAM.

-

Drying: Dry the filter paper completely.

-

Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular m6A Quantification Assay (ELISA-based)

This assay quantifies the total level of m6A in mRNA isolated from cells treated with an inhibitor.

Materials:

-

Cells of interest

-

RNA methyltransferase inhibitor

-

Total RNA extraction kit

-

mRNA isolation kit (e.g., using oligo(dT) magnetic beads)

-

m6A quantification kit (e.g., EpiQuik™ m6A RNA Methylation Quantification Kit)[19][20]

-

Microplate reader

Procedure:

-

Cell Treatment: Culture cells and treat with the RNA methyltransferase inhibitor at various concentrations for a desired period.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

mRNA Isolation: Isolate mRNA from the total RNA using an oligo(dT)-based method.

-

RNA Quantification: Quantify the concentration of the isolated mRNA.

-

m6A ELISA:

-

Bind a specific amount of mRNA (e.g., 100-200 ng) to the wells of the assay plate.

-

Add the capture antibody that specifically recognizes m6A.

-

Add the detection antibody.

-

Add the enhancer solution and developing solution to generate a colorimetric or fluorometric signal.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of m6A in each sample relative to a standard curve and determine the effect of the inhibitor on global m6A levels.

Signaling Pathways and Visualization

RNA methyltransferase inhibitors exert their effects by modulating specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways targeted by these inhibitors.

METTL3 Signaling in Acute Myeloid Leukemia (AML)

In AML, METTL3 has been shown to play an oncogenic role by regulating the translation of key cancer-related genes. One proposed mechanism involves the recruitment of METTL3 to the promoters of specific genes by the transcription factor CEBPZ, leading to m6A methylation of their transcripts and enhanced translation. A key target in this pathway is the transcription factor SP1, which in turn regulates the expression of the proto-oncogene c-MYC.[12]

Caption: METTL3-mediated m6A methylation in AML.

NSUN2 and the Wnt Signaling Pathway in Cancer

The RNA methyltransferase NSUN2, which catalyzes m5C methylation, has been implicated in the progression of several cancers, including hepatocellular carcinoma.[10] Upregulation of NSUN2 can promote cancer cell proliferation and migration through the modulation of the Wnt signaling pathway.[10][21]

Caption: NSUN2 modulation of the Wnt signaling pathway.

Conclusion

RNA methyltransferase inhibitors represent a promising new class of therapeutics with the potential to address unmet needs in cancer and other diseases. The continued development of potent and selective inhibitors, coupled with a deeper understanding of the complex biology of RNA methylation, will be crucial for translating the promise of epitranscriptomics into clinical reality. This guide provides a foundational resource for researchers and drug developers working at the forefront of this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. m6A sequencing and quantification of mRNA methylation with m6A-IP and RT-qPCR (meRIP-qPCR) [bio-protocol.org]

- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NSUN2 inhibitor MY-1B | NSUN2 inhibitor | Probechem Biochemicals [probechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Nsun2-i4 | NSUN2 inhibitor | Probechem Biochemicals [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 19. epigentek.com [epigentek.com]

- 20. epigentek.com [epigentek.com]

- 21. NSUN2 regulates Wnt signaling pathway depending on the m5C RNA modification to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of STM2120 on N6-methyladenosine (m6A) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a critical role in the regulation of gene expression. The deposition of m6A is a dynamic and reversible process orchestrated by a complex interplay of proteins. The primary m6A methyltransferase complex, comprised of METTL3 and METTL14, acts as the "writer" of this epigenetic mark. The fat mass and obesity-associated protein (FTO) and ALKBH5 serve as "erasers," removing the methyl group. Finally, "reader" proteins, such as the YTH domain-containing family, recognize m6A and mediate its downstream effects, including influencing mRNA stability, splicing, and translation.

Given the pivotal role of m6A in various biological processes and its dysregulation in diseases like cancer, the development of small molecule inhibitors targeting the m6A machinery is of significant therapeutic interest. This technical guide focuses on STM2120, a small molecule inhibitor of the METTL3-METTL14 complex, and its effect on m6A levels.

This compound: A METTL3-METTL14 Inhibitor

This compound has been identified as an inhibitor of the METTL3-METTL14 methyltransferase complex.[1] It is structurally related to STM2457, a more potent and selective first-in-class catalytic inhibitor of METTL3.[1] In biochemical assays, this compound demonstrates inhibition of the METTL3-METTL14 complex, albeit with significantly lower potency compared to STM2457.[1]

Quantitative Data on this compound Activity

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the purified METTL3-METTL14 enzyme complex. This value provides a measure of the compound's potency in a controlled, in vitro setting.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | METTL3-METTL14 Complex | Biochemical Activity Assay | 64.5 µM | [1] |

| STM2457 | METTL3-METTL14 Complex | Biochemical Activity Assay | 16.9 nM | [1] |

Note: The approximately 1,000-fold lower potency of this compound compared to STM2457 is a critical consideration.[1] In cellular-based assays, this compound did not show an effect on the proliferation of MOLM-13 acute myeloid leukemia (AML) cells, whereas the potent inhibitor STM2457 significantly reduced cell growth.[1] This suggests that at typical screening concentrations, this compound may not achieve sufficient inhibition of METTL3-METTL14 to elicit a significant biological response, including a measurable decrease in global m6A levels. Direct measurement of m6A levels in cells following this compound treatment has not been reported in the primary literature.

Signaling Pathways Modulated by METTL3-METTL14 Inhibition

Inhibition of the METTL3-METTL14 complex is expected to decrease m6A levels on target mRNAs, leading to alterations in their stability and translation. Studies utilizing the potent inhibitor STM2457 have revealed that this can impact key oncogenic signaling pathways. The primary mechanism involves the reduced translation of mRNAs encoding for critical transcription factors and oncoproteins.

Experimental Protocols

To assess the impact of a METTL3-METTL14 inhibitor like this compound on m6A levels, several key experiments can be performed. The following are detailed methodologies adapted from the primary literature that characterized this compound and its more potent analogue.

In Vitro METTL3-METTL14 Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified METTL3-METTL14 complex.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, DTT, and EDTA. Purify recombinant human METTL3-METTL14 complex. Synthesize a biotinylated RNA oligonucleotide substrate containing a consensus m6A motif (e.g., GGACU). Use radiolabeled S-adenosyl-L-methionine ([3H]-SAM) as the methyl donor.

-

Reaction Setup: In a 96-well plate, combine the METTL3-METTL14 complex, biotinylated RNA substrate, and varying concentrations of this compound (or a DMSO vehicle control).

-

Initiation and Incubation: Initiate the reaction by adding [3H]-SAM. Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the methylation reaction.

-

Capture and Detection: Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated RNA. After incubation, wash the plate to remove unincorporated [3H]-SAM. Add a scintillation cocktail to the wells.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of m6A incorporated. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Global m6A Levels in Cellular RNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global m6A levels in a total RNA or mRNA sample.

Workflow:

Methodology:

-

Cell Treatment and RNA Isolation: Culture cells (e.g., MOLM-13) and treat with this compound at various concentrations or a vehicle control for a specified duration (e.g., 48-72 hours). Isolate total RNA using a standard method (e.g., TRIzol).

-

mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads to enrich for polyadenylated transcripts.

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS. Use a C18 column for chromatographic separation of adenosine (A) and N6-methyladenosine (m6A). Quantify the amounts of A and m6A using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: Generate standard curves using known amounts of pure A and m6A to ensure accurate quantification. Calculate the ratio of m6A to A in each sample. A decrease in this ratio in this compound-treated samples compared to the control would indicate a reduction in global m6A levels.

m6A Dot Blot Analysis

The m6A dot blot is a semi-quantitative method to visualize changes in global m6A levels in an RNA population.

Methodology:

-

RNA Preparation: Isolate total RNA or purify mRNA from cells treated with this compound or a vehicle control.

-

RNA Denaturation and Spotting: Denature serial dilutions of the RNA samples by heating to disrupt secondary structures. Immediately chill on ice. Spot the denatured RNA directly onto a nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using UV irradiation.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for m6A.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis: Detect the signal using a chemiluminescence imager. To control for loading, stain a parallel membrane with methylene blue. A decrease in the dot intensity at equivalent RNA concentrations in the this compound-treated samples would suggest a reduction in global m6A levels.

Conclusion

This compound is a useful tool compound for studying the METTL3-METTL14 methyltransferase complex. As a low-micromolar inhibitor, it serves as an excellent negative control for its potent analogue, STM2457, helping to ensure that observed cellular phenotypes are due to on-target inhibition of m6A deposition. While direct evidence of this compound-induced reduction of cellular m6A levels is lacking, the provided experimental protocols offer a robust framework for researchers to investigate this and further characterize the effects of METTL3-METTL14 inhibition on the epitranscriptome. Future studies employing these methods will be crucial to fully elucidate the therapeutic potential of targeting this key RNA-modifying enzyme.

References

Preliminary Preclinical Studies of STM2120 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide based on established methodologies for the preclinical evaluation of anti-cancer compounds. As of the latest literature search, no specific data for a compound designated "STM2120" is publicly available. Therefore, the data presented herein is illustrative and intended to serve as a template for the analysis and presentation of results for a novel anti-cancer agent.

Introduction

The development of targeted therapies is a cornerstone of modern oncology. This document outlines the preliminary in vitro preclinical evaluation of this compound, a novel small molecule inhibitor. The study assesses the cytotoxic and mechanistic effects of this compound across a panel of human cancer cell lines. The objective of these initial studies is to determine the compound's potency, selectivity, and primary mechanism of action, thereby providing a foundational dataset for further preclinical and clinical development.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across multiple cancer cell lines. The following tables summarize the key quantitative findings from these initial screens.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound were determined following 72 hours of continuous exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |

| A549 | Lung Carcinoma | 12.8 ± 1.1 |

| HT-29 | Colorectal Adenocarcinoma | 8.5 ± 0.7 |

| Saos-2 | Osteosarcoma | 2.1 ± 0.3 |

| UACC-732 | Breast Carcinoma | 7.9 ± 0.6 |

| HMSC | Normal Mesenchymal Stem Cells | > 50 |

Data are presented as mean ± standard deviation from three independent experiments. The selectivity of an anti-cancer compound is a critical parameter, with a higher selectivity index (SI) suggesting a more favorable therapeutic window.[1]

Induction of Apoptosis

To determine if the observed cytotoxicity was due to programmed cell death, apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound at a concentration of 10 µM.

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines

| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| MCF-7 | 25.4 ± 2.1 | 15.2 ± 1.5 | 40.6 |

| Saos-2 | 35.8 ± 3.2 | 20.1 ± 1.8 | 55.9 |

| A549 | 15.7 ± 1.4 | 8.9 ± 0.9 | 24.6 |

Data are presented as mean ± standard deviation.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was analyzed by flow cytometry of propidium iodide-stained cells. Cells were treated for 24 hours with 10 µM this compound.

Table 3: Cell Cycle Distribution in Cancer Cell Lines Treated with this compound

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Control | 55.2 ± 4.5 | 28.1 ± 2.3 | 16.7 ± 1.9 |

| This compound (10 µM) | 40.1 ± 3.8 | 25.5 ± 2.1 | 34.4 ± 3.1 | |

| Saos-2 | Control | 60.8 ± 5.1 | 25.3 ± 2.0 | 13.9 ± 1.5 |

| This compound (10 µM) | 42.3 ± 4.0 | 20.1 ± 1.8 | 37.6 ± 3.5 |

Data are presented as mean ± standard deviation. The accumulation of cells in the G2/M phase suggests that this compound may interfere with mitotic progression.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.[4]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the number of cells undergoing apoptosis.[5][6]

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[7][8]

-

Cell Seeding and Treatment: Seed cells and treat with this compound for 24 hours.

-

Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[7]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling cascade that may be targeted by this compound, leading to cell cycle arrest and apoptosis. Many anti-cancer agents function by modulating key signaling pathways involved in cell proliferation and survival.[9][10][11]

Caption: Proposed mechanism of this compound targeting the mTOR and p38 MAPK pathways.

Experimental Workflow for IC50 Determination

The workflow for determining the in vitro cytotoxicity of this compound is a standardized procedure.

Caption: Standard workflow for determining IC50 values using an MTT assay.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical progression from target engagement by this compound to the ultimate cellular outcomes.

Caption: Logical flow from this compound target inhibition to cellular endpoints.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. Preclinical testing of selective Aurora kinase inhibitors on a medullary thyroid carcinoma-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemometec.com [chemometec.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. Signaling pathways regulating TC21-induced tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with STM2120

These application notes provide detailed protocols for the in vitro characterization of STM2120, a known inhibitor of the METTL3-METTL14 complex. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is a chemical probe that acts as an inhibitor of the METTL3-METTL14 methyltransferase complex, with a reported half-maximal inhibitory concentration (IC50) of 64.5 μM.[1][2] It is structurally related to the more potent inhibitor STM2457 and is often utilized as a negative control in experiments to assess the effects of METTL3/14 inhibition.[2] The primary mechanism of action of this compound is the inhibition of the N6-methyladenosine (m6A) modification on RNA, which can subsequently impact protein translation and cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 | 64.5 µM | Biochemical Assay | [1][2] |

| Effect on Proliferation (72h) | No effect up to 50 µM | MOLM-13 | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is required for in vitro studies. The following protocol provides a method for preparing a 2.5 mg/mL stock solution.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Prepare a 25.0 mg/mL intermediate stock solution of this compound in DMSO.

-

To prepare a 1 mL working stock solution of 2.5 mg/mL, add 100 µL of the 25.0 mg/mL intermediate stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the solution and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Cell Viability Assay

To assess the effect of this compound on cell proliferation and viability, a tetrazolium-based assay such as the WST-1 or MTT assay can be employed. The following is a general protocol that can be adapted for specific cell lines.

Materials:

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Cell Proliferation Reagent WST-1 or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.04 µM to 50 µM).

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.[3]

-

For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1 to 4 hours at 37°C. Afterwards, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 420-480 nm for WST-1 or at 570 nm for MTT.[3][4]

Western Blot Analysis

Western blotting can be used to analyze the expression levels of specific proteins that may be affected by the inhibition of METTL3/14 by this compound.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

RIPA buffer or other suitable lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and then lyse the cells by adding ice-cold lysis buffer.[5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[5]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound inhibiting the METTL3/14 complex.

In Vitro Experimental Workflow for this compound

Caption: Workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Utilizing STM2120 as a Negative Control in Acute Myeloid Leukemia (AML) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the investigation of novel therapeutic agents for Acute Myeloid Leukemia (AML), particularly those targeting the METTL3/METTL14 methyltransferase complex, the use of appropriate controls is paramount for data integrity and interpretation. STM2120, a structurally related but significantly less active analog of the potent METTL3 inhibitor STM2457, serves as an ideal negative control. With an IC50 of 64.5 μM, this compound is approximately 1,000-fold less active than STM2457, demonstrating negligible effects on AML cell proliferation.[1] These application notes provide detailed protocols for the use of this compound as a negative control in key in vitro assays for AML research.

Data Presentation

Table 1: Comparative Activity of METTL3/METTL14 Inhibitors

| Compound | Target | IC50 (μM) | Effect on MOLM-13 Cell Proliferation | Reference |

| STM2457 | METTL3/METTL14 | 0.0169 | Inhibition | [2] |

| This compound | METTL3/METTL14 | 64.5 | No effect | [1][3] |

Table 2: Expected Outcomes of this compound as a Negative Control in AML Cell-Based Assays

| Assay | Expected Outcome with this compound | Rationale |

| Cell Proliferation/Viability | No significant change in cell number or viability compared to vehicle control. | This compound lacks potent inhibitory activity against METTL3/METTL14, a key regulator of AML cell proliferation.[1] |

| Apoptosis Assay | No significant increase in apoptotic cell population compared to vehicle control. | As this compound does not effectively inhibit METTL3, it is not expected to induce downstream apoptotic pathways. |

| Western Blot for METTL3 Targets (e.g., c-MYC, BCL2, SP1) | No significant change in the protein levels of c-MYC, BCL2, or SP1 compared to vehicle control. | The expression of these oncoproteins is regulated by METTL3-mediated mRNA methylation; inactive this compound should not affect their translation. |

| Cell Cycle Analysis | No significant alteration in cell cycle distribution compared to vehicle control. | Lack of METTL3 inhibition by this compound is not expected to induce cell cycle arrest. |

Experimental Protocols

Cell Culture and Compound Preparation

-

Cell Line: MOLM-13 (human acute myeloid leukemia cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of AML cells.

-

Materials:

-

MOLM-13 cells

-

96-well cell culture plates

-

This compound and a potent METTL3 inhibitor (e.g., STM2457)

-

Vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-